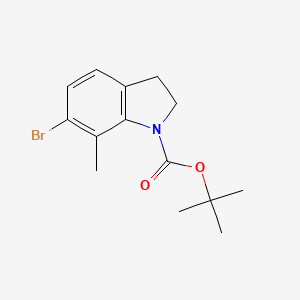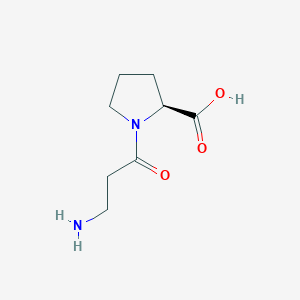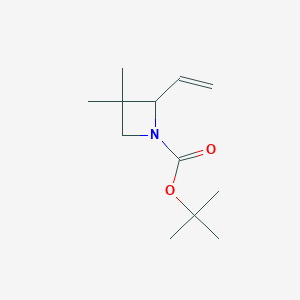
Methyl 2-amino-3-chloro-4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-chloro-4-fluorobenzoate: is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino, chloro, and fluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amination Reaction: The synthesis of Methyl 2-amino-3-chloro-4-fluorobenzoate can be achieved through the amination of Methyl 2-chloro-4-fluorobenzoate. This reaction typically involves the use of ammonia or an amine under suitable conditions.
Esterification: Another method involves the esterification of 2-amino-3-chloro-4-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Methyl 2-amino-3-chloro-4-fluorobenzoate can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: The primary oxidation product is Methyl 2-nitro-3-chloro-4-fluorobenzoate.
Reduction Products: The primary reduction product is this compound.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Methyl 2-amino-3-chloro-4-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: This compound can be used in biochemical studies to understand the interactions of substituted benzoates with biological systems.
Medicine:
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-3-chloro-4-fluorobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.
Comparaison Avec Des Composés Similaires
Methyl 2-amino-3-fluorobenzoate: Similar structure but lacks the chloro group.
Methyl 2-amino-4-fluorobenzoate: Similar structure but with different substitution pattern.
Methyl 2-chloro-4-fluorobenzoate: Lacks the amino group.
Uniqueness: Methyl 2-amino-3-chloro-4-fluorobenzoate is unique due to the presence of all three substituents (amino, chloro, and fluoro) on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H7ClFNO2 |
|---|---|
Poids moléculaire |
203.60 g/mol |
Nom IUPAC |
methyl 2-amino-3-chloro-4-fluorobenzoate |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,11H2,1H3 |
Clé InChI |
CLSBXKLWDMVTCT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C=C1)F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid](/img/structure/B13502975.png)
![benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate](/img/structure/B13502983.png)




![7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13503013.png)
